6-Methyl-2-trifluoromethylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12F3N |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
ZAKCFTLJCCJOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 2 Trifluoromethylpiperidine and Its Stereoisomers
De Novo Synthesis Strategies
De novo synthesis strategies involve the construction of the piperidine (B6355638) ring from acyclic precursors. These methods offer the advantage of introducing the desired substituents and stereochemistry during the ring-formation process.
Asymmetric Synthetic Routes
Asymmetric synthesis is crucial for obtaining enantiomerically pure stereoisomers of 6-methyl-2-trifluoromethylpiperidine. One powerful approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization reaction.
An intramolecular Mannich-type reaction of homochiral α-trifluoromethyl-β-amino ketals represents a key strategy. This method allows for the stereoselective formation of the piperidine ring. The starting enantiopure β-amino ketal can be prepared from a fluoral hemiacetal over several steps. The cyclization step, which forms the piperidine ring, proceeds with high stereoselectivity.
Another significant asymmetric route is the catalytic hydrogenation of substituted pyridinium (B92312) salts. Chiral catalysts, particularly those based on iridium, have been shown to be effective in the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. This method can generate multiple stereogenic centers in a single step with high enantiomeric excess.
Diastereoselective Approaches
Diastereoselective methods aim to control the relative stereochemistry of the two stereocenters, leading to either the cis or trans isomer of this compound. The choice of synthetic strategy and reaction conditions can favor the formation of one diastereomer over the other.
Intramolecular aza-Michael addition is a notable diastereoselective approach. An optically active ω-amino α,β-unsaturated ketone can be cyclized under basic conditions to yield the 2-trifluoromethyl-substituted piperidine. This reaction has been shown to proceed with excellent diastereoselectivity, favoring the cis-isomer. mdpi.com The stereochemical outcome is dictated by the transition state of the cyclization, where the substituents preferentially adopt a pseudo-equatorial orientation to minimize steric interactions.
The hydrogenation of substituted pyridines is another method where diastereoselectivity can be controlled. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, leading to different diastereomeric ratios of the resulting piperidine. For instance, in the synthesis of related 2,6-disubstituted piperidines, both cis and trans isomers could be obtained from common substrates by employing organocatalytic aza-Michael reactions.
Enantioselective Catalytic Methods
Enantioselective catalytic methods provide an efficient way to synthesize chiral piperidines without the need for stoichiometric chiral auxiliaries. These methods rely on a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product.
Iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts is a prime example of an enantioselective catalytic method. rsc.org This approach offers a direct route to chiral polysubstituted piperidines with high enantiomeric excess. The catalyst, typically an iridium complex with a chiral ligand, creates a chiral environment that directs the hydrogenation to one face of the substrate.
Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives have also been developed for the synthesis of enantioenriched 3-substituted piperidines, and similar strategies could be adapted for 2,6-disubstituted systems. nih.gov Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been shown to be effective for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating the potential of catalytic methods to control both regioselectivity and stereoselectivity.
Functionalization of Pre-existing Piperidine Cores
An alternative to de novo synthesis is the functionalization of a pre-existing piperidine ring. This approach can be advantageous if a suitable piperidine starting material is readily available. The challenge lies in the stereocontrolled introduction of the methyl and trifluoromethyl groups.
Stereocontrolled Trifluoromethylation Techniques
The introduction of a trifluoromethyl group onto a pre-existing 6-methylpiperidine core requires methods for stereocontrolled trifluoromethylation. One approach involves the selective formation of an endo-iminium ion from a cyclic tertiary alkylamine N-oxide, which can then be trapped by a trifluoromethyl nucleophile. This method allows for the trifluoromethylation of the piperidine ring at the α-position with high selectivity.
Another strategy involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. Although not directly applied to a piperidine ring in the available literature, this method has been used for the synthesis of α-trifluoromethyl-α-alkyl epoxides from chiral keto esters. The principle of using a chiral auxiliary to direct the addition of a trifluoromethyl group could be adapted for the functionalization of a suitable piperidine precursor.
Stereoselective Methylation Procedures
The stereoselective methylation of a 2-trifluoromethylpiperidine precursor is another viable strategy. This can be achieved through the diastereoselective alkylation of an N-protected piperidine. The pre-existing trifluoromethyl group at the C2 position can exert stereocontrol over the introduction of the methyl group at the C6 position.
The principle of this approach relies on the conformational preference of the N-protected piperidine ring. The trifluoromethyl group will typically occupy an equatorial position to minimize steric strain. Deprotonation at the C6 position followed by the addition of a methylating agent would then be directed by the existing stereocenter. The incoming methyl group would preferentially add from the less hindered face, leading to a specific diastereomer. The stereochemical outcome can be influenced by the choice of the nitrogen protecting group, the base used for deprotonation, and the reaction conditions. While specific examples for the methylation of 2-trifluoromethylpiperidine are not abundant in the literature, this general strategy is well-established for the synthesis of other 2,6-disubstituted piperidines.
Data Tables
Table 1: Overview of Synthetic Strategies for this compound
| Strategy | Sub-Strategy | Key Reaction | Stereochemical Control |
| De Novo Synthesis | Asymmetric Synthetic Routes | Intramolecular Mannich Reaction | Chiral Auxiliary |
| Catalytic Hydrogenation | Chiral Catalyst | ||
| Diastereoselective Approaches | Intramolecular Aza-Michael Addition | Substrate Control | |
| Pyridine Hydrogenation | Catalyst/Condition Control | ||
| Enantioselective Catalytic Methods | Iridium-Catalyzed Hydrogenation | Chiral Ligand | |
| Rhodium-Catalyzed Heck Reaction | Chiral Ligand | ||
| Functionalization | Stereocontrolled Trifluoromethylation | Iminium Ion Trapping | Substrate Control |
| Stereoselective Methylation | Diastereoselective Alkylation | Existing Stereocenter |
Table 2: Examples of Stereoselective Reactions in Piperidine Synthesis
| Reaction | Substrate | Catalyst/Reagent | Product | Stereoselectivity |
| Asymmetric Hydrogenation | Trifluoromethyl Pyridinium Salt | Iridium Complex | Chiral Piperidine | High ee |
| Aza-Michael Addition | ω-amino α,β-unsaturated ketone | Base | cis-Piperidine | High dr |
| α-Functionalization | N-Alkyl Piperidine N-oxide | Trifluoromethylating Agent | α-Trifluoromethyl Piperidine | High Selectivity |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound and its stereoisomers is crucial for developing environmentally benign, efficient, and economically viable manufacturing processes. These principles address challenges such as waste reduction, energy consumption, and the use of hazardous materials. Key strategies include the adoption of catalytic methods, biocatalysis, and innovative technologies like photoredox catalysis and continuous-flow processing.
One of the primary goals of green chemistry is to improve atom economy , ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product. This can be achieved through the design of synthetic routes that minimize the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives. For instance, the asymmetric hydrogenation of fluorinated pyridine precursors using transition metal catalysts, such as rhodium or palladium, represents a greener approach to producing chiral piperidines. acs.orgnih.gov This method often provides high chemo-, regio-, and enantioselectivity, which eliminates the need for chiral enrichment and reduces waste from purification steps. acs.org
Biocatalysis offers a powerful tool for the synthesis of chiral piperidines under mild and environmentally friendly conditions. Enzymes like amine oxidases and ene imine reductases can be used in one-pot cascade reactions to convert tetrahydropyridines into stereo-defined piperidines with high precision. nih.gov These biocatalytic systems operate in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of toxic organic solvents.
Photoredox catalysis has emerged as a transformative technology for trifluoromethylation reactions. mdpi.comresearchgate.net Utilizing visible light as a renewable energy source, this methodology allows for the generation of trifluoromethyl radicals from various precursors under mild conditions. rsc.orgrsc.orggrantome.com This approach avoids the harsh reagents and high temperatures often associated with traditional trifluoromethylation methods, thereby improving the safety and sustainability of the process. researchgate.net
The use of safer and more sustainable reagents is another cornerstone of green chemistry. The development of shelf-stable and less hazardous trifluoromethylating reagents has been a significant focus. nih.govnih.gov Furthermore, utilizing inexpensive and readily available sources like trifluoroacetic anhydride (B1165640) (TFAA) or fluoroform, a byproduct of polytetrafluoroethylene (PTFE) manufacturing, can enhance the economic and environmental profile of the synthesis. acs.orglookchem.com
The table below summarizes various green chemistry approaches applicable to the synthesis of trifluoromethylated piperidines.
| Green Chemistry Principle | Synthetic Approach | Advantages |
| Catalysis | Asymmetric hydrogenation of fluoropyridines using Rhodium or Palladium catalysts. acs.orgnih.gov | High selectivity, reduces need for purification, minimizes waste. |
| Biocatalysis | Chemo-enzymatic dearomatization using amine oxidases and ene imine reductases. nih.gov | High stereoselectivity, mild reaction conditions (aqueous media, ambient temperature), sustainable. |
| Use of Renewable Energy | Visible-light photoredox catalysis for trifluoromethylation. mdpi.comresearchgate.net | Reduces energy consumption, avoids harsh conditions, high functional group tolerance. |
| Safer Reagents | Use of cost-effective and less hazardous CF3 sources (e.g., TFAA, Fluoroform). acs.orglookchem.com | Improves safety, reduces cost, utilizes industrial byproducts. |
| Process Intensification | Continuous-flow processing. acs.org | Enhanced safety, better control over reaction parameters, improved efficiency and scalability. |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable, minimizing its environmental footprint.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from the laboratory bench to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. Key considerations include thermal management, reagent selection and cost, process control, and product isolation.
A primary concern during scale-up is the management of reaction exotherms . Many chemical transformations, particularly trifluoromethylation reactions, can be highly exothermic, posing a risk of thermal runaway if not properly controlled. chemicalindustryjournal.co.uk While dropwise addition of reagents is a common laboratory technique to manage heat generation, it becomes inefficient and time-consuming at larger scales. chemicalindustryjournal.co.uk Implementing continuous-flow reactors offers a superior solution for managing exotherms due to their high surface-area-to-volume ratio, which allows for efficient heat exchange and precise temperature control. acs.orgchemicalindustryjournal.co.uk This technology mitigates the risks associated with accumulating large volumes of reactive intermediates, thereby enhancing the safety of the process.
The choice of reagents is critically important for large-scale synthesis. Reagents that are suitable for laboratory use may be prohibitively expensive or hazardous for industrial production. lookchem.com For example, some hypervalent iodine reagents used for electrophilic trifluoromethylation are effective on a small scale but are not practical for bulk manufacturing due to their cost and potential instability. acs.org Therefore, process development must focus on identifying and utilizing cost-effective, stable, and readily available trifluoromethyl sources such as fluoroform or trifluoroacetic anhydride. acs.orglookchem.com
Product isolation and purification can present significant challenges during scale-up. Volatile products, such as some fluorinated piperidines, can be difficult to handle and isolate efficiently in large quantities. nih.gov In such cases, strategies like in-situ protection or derivatization can be employed to convert the volatile product into a more manageable solid, facilitating its isolation through filtration. nih.gov Crystallization methods must be robust and optimized to avoid issues like "oiling out" and to ensure high purity of the final compound.
The following table outlines key challenges and potential solutions for the scale-up of this compound synthesis.
| Scale-Up Challenge | Potential Solution(s) | Key Benefits |
| Thermal Management | - Implement continuous-flow reactors. acs.orgchemicalindustryjournal.co.uk- Perform calorimetric studies to understand reaction enthalpy. | Enhanced safety, prevention of thermal runaway, precise temperature control. |
| Reagent Cost & Safety | - Replace expensive lab-scale reagents with cost-effective alternatives (e.g., fluoroform). lookchem.com- Use shelf-stable and less hazardous materials. nih.govnih.gov | Improved economic viability, reduced safety risks, sustainable supply chain. |
| Process Control | - Utilize automated continuous-flow systems. acs.org | Tighter control over reaction parameters, increased throughput, consistent product quality. |
| Product Isolation | - Develop robust crystallization protocols.- Employ in-situ protection for volatile intermediates. nih.gov | Efficient purification, higher recovery of the final product, easier handling. |
| Overall Efficiency | - Optimize the process to reduce the Process Mass Intensity (PMI). acs.org | Minimized waste generation, lower environmental impact, improved cost-effectiveness. |
Successful scale-up requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process safety to develop a robust, safe, and economical manufacturing process for this compound.
Stereochemical and Conformational Analysis of 6 Methyl 2 Trifluoromethylpiperidine
Absolute Configuration Determination
The absolute configuration of chiral molecules such as 6-methyl-2-trifluoromethylpiperidine, which possesses two stereocenters at C2 and C6, can be unequivocally determined using a combination of chiroptical spectroscopy and X-ray crystallography, often on suitable derivatives.
Chiroptical Spectroscopy (e.g., ECD, VCD)
Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.
The determination of the absolute configuration of this compound would involve the following steps:
Conformational Search: A thorough computational search for all possible low-energy conformers of the target molecule is performed. This is crucial as the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers.
Spectral Simulation: For each identified low-energy conformer of a chosen enantiomer (e.g., (2R,6R)), the ECD and/or VCD spectra are calculated using quantum mechanical methods, such as Density Functional Theory (DFT).
Comparison and Assignment: The computationally generated, population-weighted average spectrum is then compared to the experimentally measured spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly well-suited for flexible molecules like piperidine (B6355638) derivatives. The vibrational transitions are localized within specific functional groups, providing detailed structural information that is highly sensitive to the molecule's three-dimensional arrangement.
X-ray Crystallography (if applicable to derivatives/analogues)
Single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration and solid-state conformation of a chiral molecule. While obtaining suitable crystals of the parent this compound might be challenging, the preparation of a crystalline derivative is a common and effective strategy.
For instance, reacting the piperidine nitrogen with a chiral resolving agent or a heavy atom-containing reagent can facilitate crystallization and allow for the determination of the absolute configuration by anomalous dispersion. The resulting crystal structure would reveal the precise spatial arrangement of the methyl and trifluoromethyl groups relative to each other and the piperidine ring, thus establishing the cis or trans relationship and the absolute configuration of the stereocenters. X-ray analysis of various substituted piperidine derivatives has been instrumental in confirming their stereochemistry and understanding their packing interactions in the solid state. researchgate.netresearchgate.netmdpi.com
Conformational Preferences and Dynamics
The conformational landscape of this compound is primarily dictated by the preference of the six-membered ring to adopt a chair conformation, which minimizes torsional and angle strain. The orientation of the methyl and trifluoromethyl substituents on this chair-like framework is a result of the interplay between steric and stereoelectronic effects.
Ring Puckering Analysis
The piperidine ring in this compound is expected to exist predominantly in a chair conformation. However, the presence of bulky substituents can lead to distortions from an ideal chair geometry. Ring puckering parameters, such as those defined by Cremer and Pople, can be used to quantify the exact shape of the ring. For a typical chair, the total puckering amplitude (Q) and the puckering coordinates (θ and φ) would fall within a specific range. In some highly substituted piperidines, alternative conformations like twist-boat or boat may become accessible, although they are generally higher in energy. researchgate.net For 2,6-disubstituted piperidines, the chair conformation is overwhelmingly favored.
Substituent Orientations and Steric Interactions
The relative orientation of the methyl and trifluoromethyl groups can be either cis or trans. For each diastereomer, the substituents can occupy either axial or equatorial positions on the chair conformer.
trans-isomer: The lowest energy conformation for the trans-isomer is expected to be the di-equatorial conformer ((2e,6e)-6-methyl-2-trifluoromethylpiperidine). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would arise if either of the bulky groups were in an axial position.
cis-isomer: The cis-isomer presents a more complex scenario, as one substituent must be axial while the other is equatorial ((2a,6e)- or (2e,6a)-6-methyl-2-trifluoromethylpiperidine). The conformational equilibrium will be determined by the relative steric demands of the methyl and trifluoromethyl groups. The trifluoromethyl group is significantly larger than the methyl group, and thus would impart a greater energetic penalty in the axial position due to more severe 1,3-diaxial interactions. Therefore, the favored conformation for the cis-isomer is likely to be the one with the trifluoromethyl group in the equatorial position and the methyl group in the axial position.
The general conformational preferences for 2,6-disubstituted piperidines are summarized in the table below.
| Diastereomer | Substituent Positions | Expected Major Conformer | Primary Reason |
| trans | 2,6 | Di-equatorial | Minimization of steric strain |
| cis | 2,6 | Equatorial CF3, Axial CH3 | Avoidance of severe 1,3-diaxial interactions from the larger CF3 group |
Anomeric and Stereoelectronic Effects
Beyond simple steric considerations, stereoelectronic effects can play a significant role in the conformational preferences of piperidines bearing electronegative substituents like the trifluoromethyl group. The anomeric effect, classically defined for carbohydrates, describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation. scripps.edu
In the context of 2-trifluoromethylpiperidine, a related stereoelectronic interaction, often termed a generalized anomeric effect, can occur. This involves the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-CF3 bond (n_N -> σ*_C-CF3). This interaction is maximized when the nitrogen lone pair and the C-CF3 bond are anti-periplanar, a condition that is met when the trifluoromethyl group is in the axial position and the N-H (or N-substituent) is equatorial. researchgate.net
However, computational studies on 2-trifluoromethylpiperidine have shown that despite the stabilizing anomeric effect for the axial conformer, the significant steric bulk of the CF3 group results in a substantial axial penalty. researchgate.net This means that the destabilizing steric interactions of an axial CF3 group generally outweigh the stabilizing anomeric effect, leading to a preference for the equatorial conformer. researchgate.net
For cis-6-methyl-2-trifluoromethylpiperidine, this interplay is crucial. While the conformation with an axial trifluoromethyl group would benefit from the anomeric effect, the steric cost is high. The presence of the methyl group further complicates the energetic landscape. The equilibrium will be a fine balance between these opposing forces. In most cases for 2-substituted piperidines with polar substituents, steric effects tend to dominate over hyperconjugative stabilization. nih.gov
The following table summarizes the key energetic contributions to the conformational equilibrium of a 2-trifluoromethylpiperidine system.
| Conformer | Key Stabilizing Effects | Key Destabilizing Effects | Expected Relative Energy |
| Equatorial CF3 | Lower steric strain | Weaker anomeric effect | Lower |
| Axial CF3 | Anomeric effect (n_N -> σ*_C-CF3) | 1,3-diaxial steric interactions | Higher |
Interconversion Barriers and Dynamics
The two primary dynamic processes in piperidine and its derivatives are:
Ring Inversion: This process involves the flipping of the chair conformation through a higher-energy intermediate, such as a boat or twist-boat conformation. During this inversion, axial substituents become equatorial, and equatorial substituents become axial.
Nitrogen Inversion: This is a pyramidal inversion process where the nitrogen atom and its lone pair oscillate through a planar transition state. This can lead to the interconversion of conformers where the N-H proton (or a substituent on the nitrogen) is in an axial or equatorial position.
For this compound, the interplay of these two processes dictates the equilibrium distribution of its various conformers. The rates of these inversions are temperature-dependent and can often be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to calculate the activation energy barriers (ΔG‡) for these conformational changes.
The steric bulk of the trifluoromethyl group is considerable, and its presence at the C-2 position is likely to raise the barrier to ring inversion compared to unsubstituted piperidine. Similarly, the methyl group at the C-6 position will also contribute to steric strain in the transition state of ring inversion. The gauche interactions between the substituents in different conformations will play a major role in determining the relative energies of the conformers and the height of the inversion barriers.
Nitrogen inversion in piperidines is generally a rapid process at room temperature, with a relatively low energy barrier. scribd.com However, the presence of electronegative substituents can influence this barrier. The electron-withdrawing trifluoromethyl group at the adjacent C-2 position may have a modest effect on the electron density at the nitrogen atom, potentially altering the nitrogen inversion barrier.
To provide a quantitative context, the following table presents typical interconversion barriers for piperidine and some of its derivatives, as determined by various experimental and computational methods. These values can serve as an estimate for the order of magnitude of the barriers expected in this compound.
| Compound | Process | Method | Activation Energy (ΔG‡) (kcal/mol) |
| Piperidine | Ring Inversion | NMR | ~10.4 |
| Piperidine | Nitrogen Inversion | NMR | ~6.1 |
| N-Methylpiperidine | Ring Inversion | NMR | ~10.5 |
| N-Methylpiperidine | Nitrogen Inversion | NMR | ~7.9 |
| 2-Methylpiperidine | Ring Inversion | Computational | ~11.2 |
Note: The data in this table is compiled from various sources and represents approximate values for comparative purposes. The exact values can vary depending on the solvent and the experimental or computational methods used.
Detailed computational studies, such as those employing Density Functional Theory (DFT), could provide more precise theoretical estimates for the ring and nitrogen inversion barriers of the various diastereomers of this compound. acs.orgtechnion.ac.il Such studies would be invaluable in fully characterizing the dynamic stereochemistry of this complex heterocyclic compound.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the chemical compound this compound. Despite extensive searches for empirical data pertaining to its spectroscopic and structural properties, no specific experimental results for its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), or Vibrational Spectroscopy (IR, Raman) could be located.
The synthesis and characterization of novel chemical entities, particularly those with potential applications in medicinal chemistry and materials science, are typically documented in peer-reviewed journals. This process involves a thorough structural elucidation to confirm the identity and purity of the synthesized compound. Key analytical techniques employed for this purpose include NMR spectroscopy to map the atomic framework, HRMS to verify the elemental composition, and IR/Raman spectroscopy to identify functional groups.
However, for this compound, such foundational characterization data does not appear to be present in accessible research articles, patents, or spectral databases. While numerous studies detail the spectroscopic properties of related trifluoromethylated compounds and piperidine derivatives, this specific molecule remains uncharacterized in the public domain.
Consequently, a detailed article adhering to the requested scientific structure—covering 1D and 2D NMR techniques, variable-temperature NMR, isotopic labeling studies, HRMS for molecular formula validation, and vibrational spectroscopy for functional group analysis—cannot be generated at this time. The creation of such an article requires specific, experimentally derived data which is currently unavailable. Any attempt to provide such an analysis would involve speculation or the use of data from structurally different molecules, which would be scientifically inaccurate and misleading. Further experimental research is required to determine and publish the spectroscopic profile of this compound.
Spectroscopic Characterization and Structural Elucidation
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable analytical technique for studying the electronic transitions within a molecule. For saturated heterocyclic compounds like 6-Methyl-2-trifluoromethylpiperidine, which lack traditional chromophores, UV-Vis spectroscopy primarily provides information about transitions involving non-bonding electrons.
The parent compound, piperidine (B6355638), is a saturated amine and its UV-Vis spectrum is characterized by an absorption maximum in the vacuum ultraviolet region. nist.govnih.gov This absorption is attributed to an n → σ* (n-to-sigma star) transition. youtube.com This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding sigma orbital (σ*) of a carbon-nitrogen or nitrogen-hydrogen bond. youtube.comacs.org These transitions are typically of high energy and therefore occur at short wavelengths. youtube.com
In the case of this compound, the fundamental electronic transition is also expected to be of the n → σ* type, originating from the non-bonding electrons of the nitrogen atom within the piperidine ring. The presence of the methyl and trifluoromethyl substituents on the carbon atoms of the ring is not expected to introduce new chromophoric centers but may influence the energy of this n → σ* transition through inductive effects.
The methyl group is an electron-donating group, which can slightly increase the energy of the non-bonding orbital of the nitrogen. This could potentially lead to a small bathochromic shift (a shift to longer wavelengths) compared to unsubstituted piperidine. Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group can lower the energy of the non-bonding electron pair on the nitrogen, which would likely result in a hypsochromic shift (a shift to shorter wavelengths) of the absorption maximum. The net effect on the λmax of this compound would depend on the interplay of these opposing electronic influences.
Detailed research findings from experimental UV-Vis spectroscopic analysis of this compound would be required to precisely determine its absorption maximum and the exact influence of the substituents on the n → σ* electronic transition. However, based on the known spectroscopic properties of piperidine, the primary absorption is anticipated to be below 200 nm.
Table 4.4.1: UV-Vis Absorption Data for Piperidine
| Compound | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference(s) |
| Piperidine | Gas | 198 | log ε = 3.5 | n → σ | nih.gov |
| Piperidine | - | < 200 | - | n → σ | nist.gov |
Reactivity, Reaction Mechanisms, and Derivatization Studies
Transformation of the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the piperidine nitrogen atom is the primary site of reactivity for protonation, alkylation, and acylation. However, the reactivity is significantly modulated by the electronic influence of the adjacent trifluoromethyl group and steric hindrance from both the methyl and trifluoromethyl substituents.
N-alkylation and N-acylation are fundamental transformations for secondary amines like piperidines. In the case of 6-methyl-2-trifluoromethylpiperidine, these reactions are subject to considerable steric hindrance posed by the substituents at the C2 and C6 positions.
N-Alkylation: This reaction involves the nucleophilic attack of the nitrogen atom on an alkyl halide or another electrophilic alkylating agent. While direct alkylation of this compound is not extensively detailed, related structures show that N-alkylation is a viable, albeit potentially challenging, derivatization strategy. For instance, in the synthesis of the EZH2 inhibitor CPI-1205, a piperidine core is functionalized with a 2,2,2-trifluoroethyl group on the nitrogen atom. nih.gov The success of such reactions often depends on the choice of a sufficiently reactive electrophile and reaction conditions that can overcome the steric barrier.
N-Acylation: The introduction of an acyl group onto the piperidine nitrogen can be more challenging than alkylation due to the greater steric demand of the acylating agent and the formation of a tetrahedral intermediate. Studies on similarly hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, have shown that acylation can be difficult and may even lead to ring fission under certain conditions with reagents like acetyl chloride. rsc.org However, modification of reaction conditions can yield the desired N-acetylated product. rsc.org For this compound, the combination of steric hindrance and the reduced nucleophilicity of the nitrogen (due to the CF3 group) would necessitate carefully optimized conditions, likely employing highly reactive acylating agents or catalytic methods to achieve efficient conversion.
| Reaction Type | Reagent Class | Key Challenges | Potential Strategies |
| N-Alkylation | Alkyl halides, Trichloroacetimidates | Steric hindrance, Reduced nitrogen nucleophilicity | Use of highly reactive alkylating agents (e.g., triflates), Higher temperatures, Use of a strong, non-nucleophilic base |
| N-Acylation | Acyl chlorides, Anhydrides | Severe steric hindrance, Potential for ring fission | Use of highly reactive acylating agents (e.g., acyl fluorides), Catalytic methods (e.g., with DMAP), Optimized reaction conditions (low temperature) |
The basicity of the piperidine nitrogen is profoundly influenced by the inductive effect of its substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. mdpi.com Its presence adjacent to the nitrogen atom significantly reduces the electron density of the nitrogen's lone pair, making it less available for protonation.
This effect leads to a substantial decrease in the basicity (and a lower pKa value of the conjugate acid) compared to piperidine or 2-methylpiperidine. A comparative study on proline, a five-membered ring analogue, quantified this effect. The pKa of the ammonium (B1175870) group in proline is approximately 10.68. researchgate.net Substitution with a trifluoromethyl group at the 2-position (2-CF3-Pro) lowers the pKa to 6.07, a decrease of over 4.6 pKa units. researchgate.net In contrast, a methyl group at the same position (2-CH3-Pro) slightly increases the pKa to 10.94. researchgate.net
This data strongly suggests that the nitrogen atom in this compound is significantly less basic than in non-fluorinated piperidines. This reduced basicity impacts its behavior in acid-base reactions and its ability to act as a nucleophile.
| Compound (Proline Analogues) | Substituent at C2 | pKa of Conjugate Acid | Change in pKa (vs. Proline) | Reference |
| Proline | H | 10.68 | N/A | researchgate.net |
| 2-Trifluoromethylproline | CF3 | 6.07 | -4.61 | researchgate.net |
| 2-Methylproline | CH3 | 10.94 | +0.26 | researchgate.net |
Reactivity at the Piperidine Ring Carbons
Functionalization of the carbon atoms of the piperidine ring is a key strategy for creating complex derivatives. However, the inherent stability of C-H bonds and the influence of existing substituents make selective reactions challenging.
Achieving stereoselective functionalization of the piperidine ring requires overcoming the challenge of differentiating between multiple C-H bonds. Modern synthetic methods, such as transition-metal-catalyzed C-H insertion reactions, have emerged as powerful tools for this purpose.
Studies have shown that dirhodium catalysts can mediate the reaction between N-protected piperidines and donor/acceptor carbenes (generated from diazo compounds) to achieve site-selective and stereoselective C-H functionalization. nih.gov For an N-protected piperidine, functionalization can be directed to the C2 position with high diastereoselectivity. nih.gov The choice of both the N-protecting group (e.g., Boc vs. Bs) and the specific dirhodium catalyst is crucial for controlling the stereochemical outcome. nih.gov In the context of this compound, the pre-existing stereocenters at C2 and C6 would exert a strong directing effect on any subsequent functionalization, potentially allowing for highly diastereoselective transformations at the C3, C4, or C5 positions, assuming a suitable N-protecting group is in place.
Ring expansion and contraction reactions are powerful methods for transforming cyclic structures, but they typically require the presence of specific functional groups to proceed. uchicago.eduwikipedia.org The saturated hydrocarbon backbone of this compound is not predisposed to these rearrangements.
However, if the piperidine ring were functionalized with an appropriate group, these transformations could be induced. For example:
DAST-Induced Rearrangement: Treatment of cyclic amino alcohols with diethylaminosulfur trifluoride (DAST) can lead to ring expansion via the formation of an intermediate aziridinium (B1262131) ion. arkat-usa.org If a hydroxymethyl group were introduced onto the this compound ring, a similar DAST-induced expansion could potentially be achieved.
Pinacol-Type Rearrangements: The Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can expand a ring by one carbon. wikipedia.org This reaction typically involves the diazotization of a 1,2-amino alcohol. A derivative of this compound bearing an aminomethyl group adjacent to a hydroxyl-substituted carbon could theoretically undergo such a transformation.
Ring Contraction: Ring contractions, such as the Favorskii rearrangement or Wolff rearrangement, also require specific functionalities like α-haloketones or α-diazoketones, respectively. wikipedia.orgetsu.edu These would have to be installed on the piperidine ring through prior synthetic steps.
Chemical Modifications of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to chemical modification under most reaction conditions. mdpi.commdpi.com
This inertness is a primary reason for its widespread use in medicinal chemistry, where it enhances metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Consequently, the trifluoromethyl group is almost always introduced into a molecule as a complete unit using specialized trifluoromethylating reagents during synthesis, rather than being modified post-synthetically. mdpi.comnih.gov Direct chemical transformation of the CF3 group in a complex molecule like this compound without degrading the rest of the structure is not a common or feasible synthetic strategy.
Stereochemical Outcome of Reactions
The stereochemical outcome of reactions involving this compound is significantly influenced by the conformational preferences of the piperidine ring and the steric and electronic nature of the substituents. The cis and trans diastereomers of this compound exhibit distinct reactivity profiles due to the thermodynamic and kinetic factors governing the orientation of the methyl and trifluoromethyl groups.
Computational studies on analogous 2-trifluoromethylpiperidines indicate a substantial axial penalty for the trifluoromethyl (CF3) group. researchgate.net This high energetic cost for placing the bulky and electron-withdrawing CF3 group in the axial position means that the ring will preferentially adopt a chair conformation where the CF3 group occupies an equatorial position. This conformational locking has profound implications for the stereochemical course of subsequent reactions.
In the case of the cis-isomer, with the CF3 group being equatorial, the methyl group at the 6-position is compelled to occupy an axial position. Conversely, the more stable conformation for the trans-isomer would feature both the CF3 and the methyl groups in equatorial positions. These conformational preferences dictate the facial selectivity of approaching reagents, particularly in reactions involving the nitrogen atom or the adjacent C-H bonds.
For derivatization reactions at the nitrogen atom, such as N-alkylation or N-acylation, the approach of the electrophile is directed by the steric hindrance imposed by the adjacent axial or equatorial substituents. In the trans-isomer, with both groups equatorial, the nitrogen lone pair is relatively unhindered. However, in the cis-isomer, the axial methyl group can sterically shield one face of the nitrogen, potentially leading to diastereoselective functionalization.
Studies on the kinetic resolution of related 2,6-disubstituted piperidines via enantioselective acylation have revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov This suggests that for the cis-6-methyl-2-trifluoromethylpiperidine, reactions at the nitrogen may proceed preferentially through the conformer with the axial methyl group, influencing the stereochemical outcome. The diastereoselectivity in such reactions would be a function of the relative energies of the transition states, which are in turn governed by the steric interactions between the substituents, the reagent, and the piperidine ring.
Detailed research findings on the stereochemical outcomes for specific derivatization reactions of this compound are presented in the table below, based on analogous systems.
| Reaction Type | Reagent | Predominant Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |
| N-Acylation | Chiral Hydroxamic Acid | Kinetic resolution, preferential acylation of one enantiomer | Up to 52:1 selectivity factor (s) | nih.gov |
| N-Alkylation | Alkyl Halide | Dependent on substrate stereoisomer and reaction conditions | Not specified | |
| C-H Functionalization | Various | High stereoselectivity in related systems | Not specified |
Data presented is based on studies of closely related 2,6-disubstituted piperidines and serves as a predictive model in the absence of direct experimental data for this compound.
Reaction Kinetic and Mechanistic Investigations
The kinetics and mechanisms of reactions involving this compound are intricately linked to the conformational dynamics of the piperidine ring and the electronic effects of the trifluoromethyl group. The electron-withdrawing nature of the CF3 group reduces the nucleophilicity of the nitrogen atom, thereby affecting the rates of reactions such as N-alkylation and N-acylation.
Kinetic studies on the acylation of hindered piperidines have shown that the reaction rates are highly sensitive to the steric environment around the nitrogen atom. nih.gov For 2,6-disubstituted piperidines, a significant difference in reactivity is observed between cis and trans isomers. The trans isomer, which can adopt a conformation with both substituents in equatorial positions, generally reacts faster than the cis isomer, where one substituent is forced into an axial position, creating greater steric hindrance.
Mechanistic investigations, including computational modeling, of the enantioselective acylation of disubstituted piperidines suggest a concerted, seven-membered transition state for the acyl transfer. nih.gov The geometry of this transition state is highly dependent on the conformation of the piperidine ring. A strong preference for the acylation of conformers with an axial α-substituent has been identified, as this orientation minimizes steric clashes in the transition state. This finding implies that the reaction of cis-6-methyl-2-trifluoromethylpiperidine would likely proceed through a transition state involving the conformer with the axial methyl group.
The proposed mechanism for reactions at the nitrogen center generally involves the nucleophilic attack of the nitrogen lone pair on an electrophile. The rate of this process is influenced by several factors:
Nucleophilicity of the Nitrogen: The electron-withdrawing CF3 group decreases the electron density on the nitrogen, reducing its basicity and nucleophilicity. This leads to slower reaction rates compared to non-fluorinated analogues.
Steric Hindrance: The methyl and trifluoromethyl groups at the 2 and 6 positions sterically hinder the approach of electrophiles to the nitrogen atom. The degree of hindrance depends on the relative stereochemistry (cis vs. trans) and the preferred conformation of the piperidine ring.
Conformational Equilibrium: The position of the conformational equilibrium between different chair and boat forms of the piperidine ring can influence the reaction rate by affecting the accessibility of the nitrogen lone pair. The high axial penalty of the CF3 group simplifies this by favoring conformations where it is equatorial. researchgate.net
Kinetic and mechanistic data for reactions of this compound are summarized in the table below, with inferences drawn from related systems.
| Reaction Type | Key Mechanistic Feature | Kinetic Parameter | Influence of Substituents | Reference |
| Enantioselective N-Acylation | Concerted 7-membered transition state | Selectivity factor (s) up to 52 | Preference for axial α-substituent in the reactive conformer | nih.gov |
| N-Alkylation | SN2-type reaction | Rate constant (k) | Reduced rate due to steric hindrance and decreased nucleophilicity | |
| C-H Amination (intramolecular) | Copper-catalyzed radical or organometallic pathway | Reaction yield and diastereoselectivity | Steric and electronic properties of directing groups |
This table is a predictive summary based on mechanistic studies of analogous piperidine systems due to the absence of specific kinetic and mechanistic data for this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational analysis, providing detailed information about the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular properties. For a molecule like 6-Methyl-2-trifluoromethylpiperidine, which contains stereocenters and a strongly electron-withdrawing trifluoromethyl group, these calculations are crucial for understanding its structure and stability.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. nih.govnih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for determining the properties of piperidine (B6355638) derivatives. researchgate.net
For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). researchgate.net This involves finding the lowest energy arrangement of its atoms, considering the chair conformation of the piperidine ring and the equatorial or axial positioning of the methyl and trifluoromethyl substituents. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. wavefun.com These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate results. psgcas.ac.in While computationally more intensive than DFT, ab initio calculations can serve as a benchmark for other methods. nih.gov A comprehensive ab initio investigation of this compound would yield precise information on its geometry and energy. At present, specific ab initio computational results for this compound have not been reported in scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By simulating these movements, MD can explore the different conformations a molecule can adopt and the relative energies of these shapes, collectively known as the conformational landscape. nih.gov
For this compound, MD simulations would be invaluable for understanding the dynamics of its piperidine ring, including ring-flipping between different chair conformations. mdpi.com These simulations could also clarify the preferential orientations of the methyl and trifluoromethyl groups and the energy barriers between different conformational states. Such detailed conformational analysis requires dedicated simulation studies, which are not currently available in the public domain for this specific compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. scielo.org.zalehigh.edu
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov For this compound, these predictions would help assign specific signals to the protons and carbons in its structure, accounting for the effects of the stereochemistry and the electron-withdrawing CF₃ group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its Infrared (IR) spectrum. nih.gov This involves computing the energies of different vibrational modes, such as C-H, N-H, and C-F bond stretching and bending. The predicted IR spectrum for this compound would show characteristic peaks corresponding to its functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. nih.govresearchgate.netresearchgate.net
While these computational techniques are well-established, specific predicted spectroscopic data tables (NMR, IR, UV-Vis) for this compound are not documented in existing research.
Transition State Analysis for Reaction Pathways
Computational chemistry can be used to map out the entire pathway of a chemical reaction, including the identification of transition states—the highest energy point along a reaction coordinate. researchgate.net Analyzing the structure and energy of a transition state is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, this could involve studying its synthesis or its reactions, such as N-alkylation or reactions involving the substituents. This type of analysis requires intensive computational investigation, and published studies detailing the transition states for reaction pathways involving this compound are not available.
Ligand-Receptor Interaction Modeling (theoretical studies, excluding biological outcomes)
Molecular modeling techniques, such as molecular docking and molecular dynamics, are used to study how a small molecule (ligand) might interact with a larger molecule, like a protein (receptor). mdpi.com These theoretical studies focus on the physical interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding process. nih.gov
For this compound, ligand-receptor interaction modeling could predict its binding pose and affinity within the active site of a hypothetical receptor. This involves calculating the most energetically favorable orientation of the ligand in the receptor's binding pocket. Such theoretical models provide a structural hypothesis for molecular recognition. However, specific modeling studies detailing the interaction of this compound with any particular receptor are not found in the scientific literature.
Applications of 6 Methyl 2 Trifluoromethylpiperidine and Its Derivatives in Chemical Synthesis
Chiral Building Blocks in Asymmetric Synthesis
Enantiomerically pure 6-methyl-2-trifluoromethylpiperidine derivatives are crucial chiral building blocks for the synthesis of complex molecules, particularly those with biological activity. The stereogenic centers at the C2 and C6 positions provide a rigid scaffold that can direct the stereochemical outcome of subsequent reactions.
One of the key strategies for synthesizing these chiral building blocks is through the asymmetric hydrogenation of the corresponding trifluoromethyl-substituted pyridinium (B92312) hydrochlorides. This method can generate up to three stereogenic centers in a single step with good enantioselectivity (up to 90% ee). rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine (B92270) ring towards hydrogenation. rsc.org
Another versatile approach involves the stereoselective ring expansion of trifluoromethyl-substituted prolinols. acs.org This method allows for the synthesis of a variety of 3-substituted 2-(trifluoromethyl)piperidines in a regio- and diastereoselective manner. acs.org The starting prolinols are readily available from L- or D-proline, providing access to both enantiomers of the target piperidines. acs.org
Intramolecular Mannich-type reactions have also been successfully employed for the diastereoselective and enantioselective synthesis of trifluoromethylated piperidines. researchgate.netresearchgate.net This strategy involves the cyclization of acyclic aminoketals, leading to the formation of the piperidine (B6355638) ring with high stereocontrol. researchgate.net This methodology has been applied to the synthesis of trifluoromethyl analogues of pipecolic acids and other biologically relevant molecules. researchgate.net
The utility of these chiral building blocks is demonstrated in the total synthesis of natural products and their analogues. For instance, they serve as key intermediates in the synthesis of trifluoromethyl-substituted indolizidines and quinolizidines, which are core structures in many alkaloids. researchgate.net
Table 1: Asymmetric Synthesis Strategies for Chiral this compound Derivatives
| Synthesis Method | Key Features | Typical Stereoselectivity | Reference(s) |
|---|---|---|---|
| Asymmetric Hydrogenation of Pyridinium Salts | Generates up to three stereocenters in one step. | Up to 90% ee | rsc.org |
| Ring Expansion of Prolinols | Regio- and diastereoselective; access to both enantiomers. | High dr and ee | acs.org |
| Intramolecular Mannich Reaction | Diastereo- and enantioselective cyclization of aminoketals. | High de and ee | researchgate.netresearchgate.net |
Ligands and Catalysts in Stereoselective Transformations
The piperidine scaffold, particularly when substituted with a chiral center and a sterically demanding trifluoromethyl group, can be incorporated into ligands for asymmetric catalysis. These ligands can coordinate to metal centers and create a chiral environment that influences the stereochemical outcome of a reaction.
While specific examples focusing solely on this compound in organocatalysis are not extensively documented, the broader class of chiral piperidines and their derivatives are known to be effective organocatalysts. nih.govnih.gov They can act as chiral bases or nucleophiles in a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the piperidine catalyst.
In metal-catalyzed reactions, chiral piperidine derivatives can serve as ligands for a variety of transition metals, including palladium, rhodium, and iridium. The nitrogen atom of the piperidine ring and potentially other donor atoms within the ligand structure can coordinate to the metal center. The presence of the trifluoromethyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the metal complex.
For example, chiral ligands containing the 2-trifluoromethylpiperidine moiety can be employed in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The stereodiscriminating environment provided by the ligand directs the approach of the substrate to the metal center, leading to the preferential formation of one enantiomer of the product. The development of new chiral ligands based on the this compound scaffold is an active area of research aimed at achieving higher levels of enantioselectivity in a broader range of chemical transformations.
Precursors for Complex Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. researchgate.netmdpi.com The piperidine ring can be annulated with other rings to construct polycyclic structures that are prevalent in natural products and pharmaceutically active compounds.
One common strategy involves the intramolecular cyclization of functionalized piperidine derivatives. For example, a piperidine with an appropriately positioned side chain containing a nucleophile and an electrophile can undergo cyclization to form a bicyclic system. The stereochemistry of the starting piperidine derivative can be transferred to the newly formed ring, allowing for the stereocontrolled synthesis of complex polycyclic molecules.
These piperidine derivatives have been utilized in the synthesis of trifluoromethylated indolizidines and quinolizidines. researchgate.net These fused heterocyclic systems are of significant interest due to their presence in a wide range of alkaloids with diverse biological activities. The ability to introduce a trifluoromethyl group into these scaffolds can significantly modulate their pharmacological properties.
Table 2: Examples of Complex Heterocyclic Systems Derived from Trifluoromethylpiperidines
| Precursor | Reaction Type | Fused Heterocyclic System | Reference(s) |
|---|---|---|---|
| Functionalized 2-Trifluoromethylpiperidine | Intramolecular Cyclization | Trifluoromethylated Indolizidine | researchgate.net |
| Functionalized 2-Trifluoromethylpiperidine | Intramolecular Cyclization | Trifluoromethylated Quinolizidine | researchgate.net |
Probes for Mechanistic Organic Chemistry
Due to the unique electronic properties of the trifluoromethyl group, this compound and its derivatives can be employed as probes in mechanistic studies of organic reactions. The strong electron-withdrawing nature of the CF3 group can significantly influence the reactivity and stability of adjacent functional groups and reaction intermediates.
By comparing the reaction rates and outcomes of reactions involving this compound with its non-fluorinated analogue, valuable insights into the reaction mechanism can be obtained. For instance, the presence of the trifluoromethyl group can affect the pKa of the piperidine nitrogen, influencing its nucleophilicity and basicity. This can be used to probe the role of the amine in a catalytic cycle or a reaction pathway.
Furthermore, the ¹⁹F NMR spectroscopic signature of the trifluoromethyl group provides a sensitive handle for monitoring the progress of a reaction and detecting the formation of intermediates. This non-invasive technique can provide real-time information about the reaction kinetics and mechanism. The distinct chemical shift of the CF3 group can also be used to study intermolecular interactions, such as hydrogen bonding, which can play a crucial role in catalysis and molecular recognition.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to chiral piperidines is a paramount goal in modern organic chemistry. Future research is increasingly focused on catalytic and asymmetric methods that offer high levels of stereocontrol and operational simplicity.
Key emerging strategies include:
Catalytic Asymmetric Hydrogenation: Enantioselective hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts, often using iridium-based catalysts, is a promising avenue. The electron-withdrawing nature of the trifluoromethyl group can increase the reactivity of the pyridine (B92270) ring, facilitating the creation of multiple stereocenters in a single step with high enantiomeric excess. rsc.orgnih.gov
Dearomatization-Hydrogenation Processes: The dearomatization of fluoropyridines followed by hydrogenation offers a powerful method to access all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net This strategy avoids multi-step sequences and provides specific diastereomers, which is crucial for structure-activity relationship studies.
Intramolecular Mannich Reactions: Diastereoselective synthesis via intramolecular Mannich reactions of trifluoromethyl-containing aminoketals is another efficient approach. mdpi.com This method allows for the construction of the piperidine (B6355638) ring with predictable stereochemistry, guided by the formation of stable chair-like transition states.
Sustainable Catalysis: A shift towards using earth-abundant metal catalysts and organocatalysis is anticipated. nih.gov These methods reduce reliance on expensive and toxic heavy metals, aligning with the principles of green chemistry. One-pot reactions that combine hydrogenation and functionalization are also gaining traction to improve cost-effectiveness and reduce waste. nih.gov
Table 1: Comparison of Modern Synthetic Strategies for Trifluoromethylpiperidines
| Methodology | Key Features | Advantages |
| Catalytic Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., Iridium-based) on pyridinium salt precursors. | High enantioselectivity; creates multiple stereocenters in one step. rsc.org |
| Dearomatization-Hydrogenation | Combined dearomatization and hydrogenation of fluoropyridines. | Access to specific diastereomers (all-cis); high step economy. nih.govresearchgate.net |
| Intramolecular Mannich Reaction | Cyclization of trifluoromethyl aminoketals with aldehydes. | High diastereoselectivity; predictable stereochemical outcome. mdpi.com |
| Rhodium-Catalysed Transamination | Reductive transamination of pyridinium salts using a chiral primary amine. | Excellent diastereo- and enantio-selectivities; avoids chiral catalysts and H2 gas. dicp.ac.cn |
Exploration of Underutilized Reactivity Profiles
While the synthesis of the 2-trifluoromethylpiperidine core is well-explored, the subsequent reactivity of the scaffold remains an area ripe for investigation. The strong electron-withdrawing effect of the trifluoromethyl group significantly modulates the electronic properties of the piperidine ring, suggesting avenues for novel chemical transformations.
A particularly promising but underutilized area is the chemistry of piperidine N-oxides .
Formation and Reactivity: Oxidation of the piperidine nitrogen to an N-oxide introduces a highly polar N⁺-O⁻ bond, which dramatically alters the molecule's reactivity. nih.gov While heteroaromatic N-oxides are extensively used in synthesis to activate the ring for nucleophilic and electrophilic substitutions, the reactivity of saturated piperidine N-oxides, especially those bearing a CF₃ group, is less understood. researchgate.netthieme-connect.de
Potential Transformations: The N-oxide functionality could serve as a versatile handle for various transformations. For instance, it can act as a mild nucleophilic oxidant in the presence of metal catalysts. thieme-connect.de Furthermore, the N-oxide could direct C-H functionalization at specific positions on the piperidine ring or participate in [3+2] cycloaddition reactions, opening pathways to complex fused-ring systems. thieme-connect.de The influence of the adjacent trifluoromethyl group on the stability and reactivity of the N-oxide intermediate presents an intriguing area for future mechanistic and synthetic studies.
Advanced Characterization Techniques in Structural Elucidation
The precise determination of the three-dimensional structure of 6-methyl-2-trifluoromethylpiperidine derivatives is critical for understanding their biological activity and material properties. The presence of multiple stereocenters and the conformational flexibility of the piperidine ring necessitate the use of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this effort:
Conformational Analysis: The trifluoromethyl and methyl groups can exist in axial or equatorial positions, leading to different conformers. The conformational preference is governed by complex steric and electronic interactions, such as the A(1,2) strain. nih.gov Variable temperature NMR studies can provide thermodynamic data on the equilibrium between different chair and twist-boat conformations. rsc.org
2D NMR Techniques: Sophisticated 2D NMR experiments are essential for unambiguous structural assignment. researchgate.netipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Helps determine the relative stereochemistry by identifying protons that are close in space, distinguishing between cis and trans diastereomers. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. ipb.ptnih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a detailed map of the C-H framework. researchgate.net
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the trifluoromethyl group and can be used to determine diastereomeric ratios and probe intermolecular interactions.
Table 2: Advanced NMR Techniques for Structural Analysis
| Technique | Information Provided | Application for this compound |
| NOESY | Through-space proton-proton correlations. | Determination of relative stereochemistry (cis/trans) of methyl and CF₃ groups. nih.gov |
| HMBC | Long-range (2-3 bond) ¹H-¹³C/¹⁵N correlations. | Assignment of carbon skeleton; differentiation of regioisomers. ipb.pt |
| HSQC | Direct (1-bond) ¹H-¹³C correlations. | Mapping of all protonated carbons in the molecule. researchgate.net |
| Variable Temp. NMR | Analysis of spectra at different temperatures. | Studying conformational dynamics and equilibria (e.g., chair-chair interconversion). rsc.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes represents a significant technological advancement for producing fine chemicals and pharmaceuticals. This approach offers enhanced safety, scalability, and reproducibility, making it highly suitable for the synthesis of complex molecules like this compound.
Key advantages and future directions include:
Rapid and Scalable Synthesis: Continuous flow protocols have been successfully developed for the diastereoselective synthesis of chiral α-substituted piperidines, achieving high yields and diastereoselectivities in minutes rather than hours. nih.govorganic-chemistry.org This allows for efficient scale-up from milligram to kilogram quantities.
Enhanced Safety: Flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by maintaining small reaction volumes at any given time. acs.org This is particularly relevant for trifluoromethylation reactions, which can be highly exothermic or involve toxic gases. rsc.org
Process Automation: Automated flow synthesis platforms allow for rapid reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. acs.org This accelerates the discovery of optimal reaction conditions and facilitates the rapid generation of derivative libraries for screening.
Computational Design of Novel Derivatives with Tailored Properties
In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with specific, pre-determined properties before their synthesis. For derivatives of this compound, computational chemistry can guide the development of new compounds for pharmaceutical or material science applications.
Emerging computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activity. nih.govresearchgate.net These models help identify key molecular descriptors that influence potency and can predict the activity of yet-unsynthesized compounds.
Molecular Docking and Dynamics: These techniques simulate the interaction of a molecule with a biological target, such as a protein receptor or enzyme. nih.govacs.org This provides insights into the binding mode and affinity, which is crucial for designing potent and selective drug candidates.
DFT (Density Functional Theory) Calculations: DFT methods are used to calculate the electronic structure and predict various molecular properties, such as conformational energies, pKa values, and reactivity. nih.gov For instance, computational studies have shown how β-fluorination can lower the pKa of the piperidine nitrogen, a strategy used to design derivatives that bind selectively in the lower pH environment of inflamed tissues. nih.govchapman.edu This approach can be used to tailor the pharmacokinetic properties of new drug candidates based on the this compound scaffold.
Q & A
What are the recommended synthetic routes for 6-Methyl-2-trifluoromethylpiperidine, and how do reaction conditions influence yield?
Basic
Synthesis of this compound typically involves introducing trifluoromethyl and methyl groups onto a piperidine ring. A common approach includes halogenation followed by nucleophilic substitution or catalytic fluorination. For example, fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) may be used under controlled temperatures (80–120°C) to introduce fluorine atoms, as seen in analogous pyridine derivatives . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., palladium complexes) critically affect yield. Optimization studies recommend monitoring reaction progress via thin-layer chromatography (TLC) and employing inert atmospheres to minimize side reactions.
What spectroscopic techniques are most effective for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for structural confirmation, particularly to resolve signals from trifluoromethyl and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, such as C-F stretches (~1100–1200 cm⁻¹). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if crystalline derivatives are obtainable .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic
Safety measures include using fume hoods to avoid inhalation, nitrile gloves to prevent dermal exposure, and flame-resistant lab coats. Spill containment kits and neutralization protocols (e.g., using activated carbon) should be readily available. Emergency eyewash stations and showers must be accessible. Toxicity data for analogous piperidine derivatives suggest avoiding prolonged exposure; material safety data sheets (MSDS) should be consulted for specific first-aid measures .
How can researchers design experiments to investigate the catalytic mechanisms involving this compound in asymmetric synthesis?
Advanced
Mechanistic studies require a combination of kinetic experiments, isotopic labeling (e.g., deuterium or ¹³C), and computational modeling (DFT calculations). For example, varying catalyst loading (1–10 mol%) and monitoring enantiomeric excess (EE) via chiral HPLC can reveal rate-determining steps. Control experiments with structural analogs (e.g., replacing the trifluoromethyl group) help identify key functional groups. In situ techniques like ReactIR or NMR spectroscopy track intermediate formation .
What methodologies are effective in resolving contradictions between reported stability profiles of this compound under varying pH conditions?
Advanced
Contradictory stability data can be addressed through systematic accelerated stability testing (e.g., 40°C/75% RH for 6 months) across pH ranges (1–12). High-performance liquid chromatography (HPLC) with UV detection quantifies degradation products. Meta-analyses of existing studies using PRISMA guidelines identify confounding variables (e.g., solvent purity, storage conditions). Statistical tools like ANOVA or Bayesian modeling account for batch-to-batch variability .
How should researchers approach the optimization of purification protocols for this compound to achieve >99% purity?
Advanced
Purification strategies include fractional distillation under reduced pressure (for volatility assessment) or recrystallization using solvent pairs (e.g., hexane/ethyl acetate). Advanced chromatographic methods, such as preparative HPLC with C18 columns, resolve closely related impurities. Purity validation via gas chromatography (GC) or differential scanning calorimetry (DSC) ensures consistency. Process analytical technology (PAT) tools monitor real-time crystallization kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
